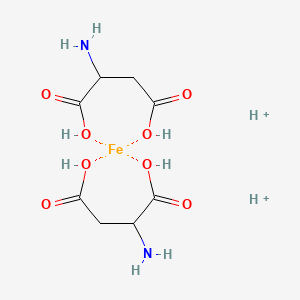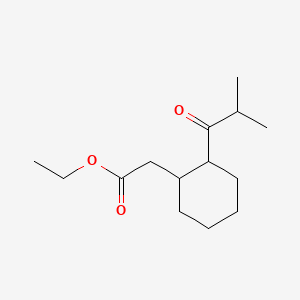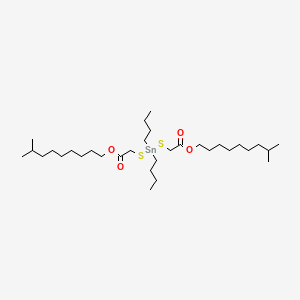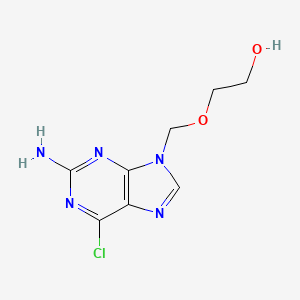
2-(2-Hydroxyethoxy)ethanol;urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxyethoxy)ethanol;urea is a compound that combines the properties of both 2-(2-Hydroxyethoxy)ethanol and urea. Urea, on the other hand, is a well-known compound used in fertilizers, plastics, and pharmaceuticals . The combination of these two compounds results in a versatile chemical with a wide range of applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Hydroxyethoxy)ethanol typically involves the ethoxylation of ethanol, where ethanol reacts with ethylene oxide to form the desired product . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
For the preparation of urea, the most common industrial method is the Bosch-Meiser urea process, which involves the reaction of ammonia with carbon dioxide at high temperature and pressure to form ammonium carbamate, which is then dehydrated to produce urea .
Industrial Production Methods
In industrial settings, 2-(2-Hydroxyethoxy)ethanol is produced in large quantities using continuous reactors that allow for precise control of reaction conditions . Urea production, on the other hand, is typically carried out in large-scale plants equipped with high-pressure reactors and efficient separation units to ensure high purity and yield .
化学反应分析
Types of Reactions
2-(2-Hydroxyethoxy)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Urea can participate in hydrolysis, condensation, and decomposition reactions. For example, urea can be hydrolyzed to form ammonia and carbon dioxide under acidic or basic conditions .
Major Products Formed
The oxidation of 2-(2-Hydroxyethoxy)ethanol typically results in the formation of glycolic acid and other related compounds . Reduction reactions can yield ethylene glycol and other alcohols . Substitution reactions can produce a variety of ethers and esters depending on the reagents used .
Hydrolysis of urea produces ammonia and carbon dioxide, while condensation reactions can lead to the formation of biuret and other polyureas .
科学研究应用
2-(2-Hydroxyethoxy)ethanol is widely used as a solvent in the formulation of paints, inks, and coatings due to its excellent solvency properties . It is also used in the production of personal care products, such as cosmetics and lotions, where it acts as a humectant and emollient .
Urea has numerous applications in scientific research, particularly in the fields of chemistry and biology. It is used as a denaturant in protein studies, as a nitrogen source in cell culture media, and as a stabilizer in various biochemical assays . In medicine, urea is used in topical formulations to treat dry and rough skin conditions .
作用机制
The mechanism of action of 2-(2-Hydroxyethoxy)ethanol primarily involves its ability to dissolve a wide range of substances, making it an effective solvent . Its hydroxyl groups can form hydrogen bonds with other molecules, enhancing its solvency properties .
Urea exerts its effects through multiple mechanisms. In biological systems, urea can disrupt hydrogen bonding in proteins, leading to denaturation . It also acts as a humectant, attracting and retaining moisture in the skin, which is beneficial in topical formulations .
相似化合物的比较
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: Similar to 2-(2-Hydroxyethoxy)ethanol, this compound is also used as a solvent in various industrial applications.
Ethylene glycol: A related compound that is widely used as an antifreeze and in the production of polyester fibers.
Biuret: A compound similar to urea, formed through the condensation of two urea molecules.
Uniqueness
2-(2-Hydroxyethoxy)ethanol is unique due to its combination of hydroxyl and ether functional groups, which provide it with excellent solvency properties and compatibility with a wide range of substances . Urea’s versatility as a nitrogen source and its ability to disrupt hydrogen bonding in proteins make it a valuable compound in both industrial and scientific applications .
属性
CAS 编号 |
71343-02-7 |
|---|---|
分子式 |
C5H14N2O4 |
分子量 |
166.18 g/mol |
IUPAC 名称 |
2-(2-hydroxyethoxy)ethanol;urea |
InChI |
InChI=1S/C4H10O3.CH4N2O/c5-1-3-7-4-2-6;2-1(3)4/h5-6H,1-4H2;(H4,2,3,4) |
InChI 键 |
GZDLXNRORJQRCY-UHFFFAOYSA-N |
规范 SMILES |
C(COCCO)O.C(=O)(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


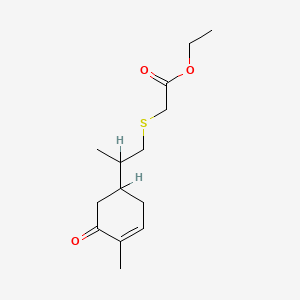
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)




